molecular formula C11H16ClNO2 B2393438 Ethyl 3-(4-aminophenyl)propanoate hydrochloride CAS No. 61630-01-1

Ethyl 3-(4-aminophenyl)propanoate hydrochloride

Cat. No.: B2393438
CAS No.: 61630-01-1
M. Wt: 229.7
InChI Key: HYMQMENCNJEXRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features

The compound consists of:

  • Phenyl Ring : A benzene ring with a para-substituted amino group (-NH₂).
  • Propanoate Chain : A three-carbon chain (CH₂-CH₂-CH₂) linking the phenyl ring to the ethyl ester group.
  • Hydrochloride Salt : The amino group is protonated, forming a stable ionic structure with Cl⁻.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

NMR Type Shift (ppm) Assignment Source
¹H NMR 7.31–7.27 (d, J=8.6 Hz, 2H) Aromatic protons (para-substituted)
¹H NMR 4.04 (q, J=7.1 Hz, 2H) Ethyl ester (CH₂CH₃)
¹³C NMR 172.0 Ester carbonyl (C=O)
¹³C NMR 139.6 Aromatic carbons

Infrared (IR) Spectroscopy

  • Ester C=O stretch: ~1720–1740 cm⁻¹
  • N-H stretch (amine): ~3400–3500 cm⁻¹

Crystallographic Insights

The hydrochloride salt crystallizes as a light yellow powder with enhanced stability compared to the free base. The amino group’s protonation facilitates hydrogen bonding with the chloride ion, stabilizing the crystalline structure.

Properties

IUPAC Name

ethyl 3-(4-aminophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9;/h3-4,6-7H,2,5,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMQMENCNJEXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61630-01-1
Record name ethyl 3-(4-aminophenyl)propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Esterification and Hydrochloride Salt Formation

The most straightforward method involves the esterification of 3-(4-aminophenyl)propanoic acid with ethanol, followed by conversion to the hydrochloride salt.

Reaction Mechanism :
The carboxylic acid group of 3-(4-aminophenyl)propanoic acid reacts with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl 3-(4-aminophenyl)propanoate. Subsequent treatment with hydrochloric acid protonates the amino group, yielding the hydrochloride salt.

Key Steps :

  • Esterification :
    • Conditions : Reflux at 78°C for 6–8 hours with a 1:5 molar ratio of acid to ethanol and 5 wt% H₂SO₄.
    • Yield : 80–85% after recrystallization.
  • Salt Formation :
    • The free base is dissolved in anhydrous ethanol, and gaseous HCl is introduced until pH < 2. Crystallization at 0°C yields the hydrochloride salt with >98% purity.

Side Reactions :
The amino group may undergo unintended acylation under acidic conditions, but protonation at low pH suppresses nucleophilicity, minimizing byproducts.

Data Table 1: Direct Esterification Parameters

Parameter Value/Range Source
Catalyst H₂SO₄ (5 wt%)
Temperature 78°C (reflux)
Reaction Time 6–8 hours
Molar Ratio (Acid:EtOH) 1:5
Final Yield 80–85%

Nitro Reduction Pathway

An alternative route starts with 3-(4-nitrophenyl)propanoic acid, which is esterified and then reduced to the amine before salt formation. This method avoids handling the free amine during esterification.

Reaction Mechanism :

  • Esterification : 3-(4-nitrophenyl)propanoic acid is converted to ethyl 3-(4-nitrophenyl)propanoate using ethanol and H₂SO₄.
  • Nitro Reduction : The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Zn/NH₄Cl.
  • Salt Formation : The amine is treated with HCl to form the hydrochloride salt.

Key Steps :

  • Nitro Reduction :
    • Conditions : Zn powder (3 equiv), NH₄Cl (2 equiv), methanol/water (1:1), 25°C, 12 hours.
    • Yield : 75–80% after purification.

Advantages :

  • The nitro group is inert during esterification, preventing side reactions.
  • Suitable for substrates where the free amine is unstable under acidic conditions.

Data Table 2: Nitro Reduction Parameters

Parameter Value/Range Source
Reducing Agent Zn/NH₄Cl
Solvent System MeOH/H₂O (1:1)
Temperature 25°C
Reaction Time 12 hours
Final Yield 75–80%

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to enhance efficiency.

Process Overview :

  • Esterification : A mixture of 3-(4-aminophenyl)propanoic acid and ethanol is pumped through a heated reactor (80°C, 10 MPa) with immobilized H₂SO₄ on silica gel.
  • In-line Quenching : The effluent is neutralized with NaHCO₃, and the organic phase is separated.
  • Salt Formation : The ester is reacted with HCl gas in a falling-film evaporator, yielding the hydrochloride salt with 98.5% purity.

Data Table 3: Industrial Process Metrics

Metric Value Source
Reactor Type Continuous Flow
Throughput 500 kg/day
Yield >85%
Purity >98%

Reaction Optimization and Parameters

Catalyst Screening

Sulfuric acid remains the preferred catalyst due to its cost-effectiveness, but p-toluenesulfonic acid (p-TsOH) offers milder conditions for acid-sensitive substrates.

Data Table 4: Catalyst Comparison

Catalyst Temperature (°C) Yield (%) Byproducts
H₂SO₄ 78 85 <2% acylated amine
p-TsOH 60 78 <1%

Solvent Effects

Ethanol is ideal for esterification, but toluene/ethanol mixtures (4:1) improve yields by azeotropic water removal.

Purification Techniques

Recrystallization :

  • The hydrochloride salt is recrystallized from ethanol/water (3:1) at 0°C, achieving >99% purity.
  • Yield Loss : 5–8% during crystallization.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (D₂O) : δ 1.25 (t, 3H, CH₂CH₃), 2.65 (t, 2H, CH₂CO), 3.00 (t, 2H, CH₂Ar), 4.15 (q, 2H, OCH₂), 6.95 (d, 2H, ArH), 7.25 (d, 2H, ArH).
  • IR (KBr) : 1725 cm⁻¹ (C=O), 1600 cm⁻¹ (NH₃⁺).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-aminophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Reaction Scheme

StepReactantsCatalystConditionsProduct
13-(4-aminophenyl)propanoic acid + EthanolSulfuric AcidRefluxEthyl 3-(4-aminophenyl)propanoate
2Ethyl 3-(4-aminophenyl)propanoate + Hydrochloric AcidNoneRoom TemperatureEthyl 3-(4-aminophenyl)propanoate Hydrochloride

Chemistry

This compound serves as an intermediate in organic synthesis, facilitating the preparation of more complex molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, making it valuable for developing new compounds.

Biology

Research indicates that this compound exhibits potential biological activities , particularly in antimicrobial and anticancer research. Studies have shown that derivatives of this compound can demonstrate cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets involved in disease mechanisms, positioning it as a candidate for drug development.

Industry

The compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial applications.

This compound has garnered attention due to its potential pharmacological properties:

  • Antioxidant Activity : Preliminary studies suggest that derivatives exhibit antioxidant properties, potentially enhancing cellular protection against oxidative stress .
  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in glioblastoma and breast cancer models .

Case Studies

  • Antioxidant Activity Study :
    • Objective : To evaluate the antioxidant capacity of synthesized derivatives.
    • Methodology : DPPH radical scavenging assay.
    • Findings : Certain derivatives exhibited antioxidant activity greater than ascorbic acid, suggesting potential health benefits.
  • Cytotoxicity Assay :
    • Objective : To assess the anticancer properties against U-87 glioblastoma cells.
    • Methodology : MTT assay to measure cell viability post-treatment.
    • Results : Compounds derived from this compound demonstrated significant cytotoxicity, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism of action of ethyl 3-(4-aminophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride

  • Molecular formula: C₁₄H₂₂ClNO₃
  • Key differences: Substitution of 4-aminophenyl with 4-methoxyphenyl and dimethylamino group. Higher molar mass (287.78 g/mol) and lower water solubility compared to the target compound.
  • Applications : Derivative of venlafaxine (antidepressant); used in impurity profiling of pharmaceuticals .

Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride

  • Molecular formula: C₁₆H₂₆ClNO₄
  • Key differences :
    • Isobutoxy and methoxy substituents on the phenyl ring enhance lipophilicity.
    • Molar mass: 331.83 g/mol.
  • Applications: Investigated in fine chemical synthesis and nanotechnology .

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

  • Molecular formula: C₁₂H₁₈ClNO₂
  • Key differences: Aminomethyl group replaces the amino group at the para position. Lower molar mass (243.73 g/mol) and altered reactivity in peptide coupling reactions.
  • Applications : Intermediate in antimicrobial agent synthesis .

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride

  • Molecular formula: C₁₁H₁₅Cl₂NO₃
  • Molar mass: 264.15 g/mol.
  • Applications : Research in antibacterial and antifungal drug development .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Solubility Profile Primary Applications
Ethyl 3-(4-aminophenyl)propanoate hydrochloride C₁₁H₁₅NO₂ 209.24 (free base) 4-Aminophenyl, ethyl ester Soluble in ethanol, DMSO Pharmaceutical intermediates
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride C₁₄H₂₂ClNO₃ 287.78 4-Methoxyphenyl, dimethylamino Low water solubility, soluble in acetone Venlafaxine impurity standard
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate hydrochloride C₁₆H₂₆ClNO₄ 331.83 Isobutoxy, methoxy Not reported; presumed lipophilic Specialty chemical synthesis
Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride C₁₂H₁₈ClNO₂ 243.73 4-Aminomethylphenyl Water-soluble hydrochloride salt Antimicrobial agents
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride C₁₁H₁₅Cl₂NO₃ 264.15 4-Chlorophenyl, hydroxy Moderate solubility in organic solvents Antifungal research

Biological Activity

Ethyl 3-(4-aminophenyl)propanoate hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and an amino group positioned para to the ester on the phenyl ring. The molecular formula is C12H16ClNC_{12}H_{16}ClN with a molecular weight of approximately 227.72 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The amino group can form hydrogen bonds or ionic interactions with enzyme active sites, thereby influencing enzyme activity and modulating biochemical pathways. The hydrolysis of the ester bond can release the active component, 4-aminophenylpropanoic acid, which may further interact with biological targets.

Antioxidant Activity

Research has demonstrated that derivatives of ethyl 3-(4-aminophenyl)propanoate exhibit significant antioxidant properties. For instance, a study reported that certain derivatives demonstrated DPPH radical scavenging activity comparable to or exceeding that of ascorbic acid, indicating their potential as antioxidants in therapeutic applications .

CompoundDPPH Scavenging Activity (%)
Ascorbic Acid58.2
Compound A79.62
Compound B78.67

Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines. Notably, it showed higher cytotoxicity against glioblastoma (U-87) compared to triple-negative breast cancer (MDA-MB-231) cell lines . The mechanism behind this activity may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific cellular pathways.

Case Studies

  • Case Study on Antioxidant Activity : A series of synthesized derivatives were tested for antioxidant properties using the DPPH method. Compounds exhibited varying degrees of activity, with some surpassing traditional antioxidants like ascorbic acid .
  • Case Study on Anticancer Effects : In vitro studies conducted on U-87 and MDA-MB-231 cells showed a dose-dependent response to treatment with this compound derivatives. The results indicated a significant reduction in cell viability, suggesting potential for further development as an anticancer agent .

Q & A

Q. What are the key synthetic steps for producing Ethyl 3-(4-aminophenyl)propanoate hydrochloride?

The synthesis typically involves hydrolysis of the ethyl ester precursor under basic conditions followed by acidification to form the hydrochloride salt. For example:

  • Step 1 : React ethyl 3-(4-aminophenyl)propanoate with aqueous sodium hydroxide (1:1 molar ratio) under vigorous stirring for 1 hour to hydrolyze the ester to the carboxylic acid .
  • Step 2 : Acidify the mixture with concentrated HCl to precipitate the hydrochloride salt.
  • Step 3 : Purify the product via hot ethanol recrystallization, yielding ~91% purity .
    Critical factors: Reaction time, stoichiometry of NaOH, and solvent choice for recrystallization.

Q. How is the purity of this compound validated in research settings?

Purity assessment employs:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<0.1% threshold) .
  • NMR : 1^1H and 13^13C NMR to confirm structural integrity (e.g., absence of residual solvents like ethanol) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 228.1) .
    Note: Cross-validation using multiple techniques mitigates instrumental bias.

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Solvents : Ethanol (hot) or methanol-water mixtures are preferred due to moderate solubility and high recovery rates .
  • Temperature : Reflux conditions (70–80°C) enhance solubility, followed by gradual cooling to 4°C for crystal formation .
  • Yield Optimization : Solvent polarity and cooling rate must balance purity and yield (>90% achievable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Scenario : Discrepancies in 1^1H NMR shifts due to solvent polarity or pH effects.
  • Method :
    • Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts .
    • Use 2D NMR (COSY, HSQC) to confirm proton-proton correlations and assign ambiguous signals .
    • Validate with X-ray crystallography if crystalline samples are available .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH conditions?

  • Design :
    • Prepare buffered solutions (pH 1–12) using HCl/NaOH or phosphate buffers.
    • Incubate the compound at 37°C for 24–72 hours.
    • Monitor degradation via HPLC at intervals (0, 12, 24, 48, 72 hours) .
  • Key Metrics :
    • Degradation products (e.g., free amine or ester hydrolysis byproducts) identified via LC-MS .
    • Rate constants calculated using first-order kinetics models.

Q. How can interaction studies with biological targets (e.g., enzymes) be structured for this compound?

  • Approach :
    • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd_d) .
    • Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric) to determine IC50_{50} values against target enzymes (e.g., monoamine oxidases) .
    • Controls : Include structurally similar analogs (e.g., methyl ester derivatives) to assess specificity .

Q. What strategies mitigate synthetic byproducts during large-scale preparation?

  • Optimization Steps :
    • Use excess HCl during salt formation to minimize unreacted amine .
    • Implement column chromatography (silica gel, ethyl acetate/hexane eluent) for intermediate purification .
    • Monitor reaction progress in real-time using in-situ FTIR to detect ester hydrolysis completion .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in melting point data?

  • Root Causes : Residual solvents, polymorphic forms, or impurities.
  • Solutions :
    • Standardize drying protocols (vacuum desiccation at 60°C for 24 hours) .
    • Perform differential scanning calorimetry (DSC) to identify polymorphs .
    • Correlate melting ranges with HPLC purity data to establish acceptance criteria (e.g., mp 193–195°C with ≥98% purity) .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

  • Models :
    • Nonlinear regression (e.g., sigmoidal dose-response curves) using tools like GraphPad Prism.
    • ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across analogs .
  • Validation : Bootstrap resampling to estimate confidence intervals for EC50_{50} values .

Comparative Structural Analysis

Q. How does this compound compare to analogs like Venlafaxine impurities?

Compound Structural Feature Research Utility
Venlafaxine Impurity BDimethylamino and methoxyphenyl groupsPharmaceutical impurity profiling
Target CompoundPrimary amine and ethyl esterSynthetic intermediate for bioactive molecules
4-Acetylphenylalanine HClAcetylated phenyl ringMedicinal chemistry scaffold

Key Insight: The primary amine in the target compound enhances reactivity for further functionalization (e.g., amide coupling) compared to methylated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.